9,10-Diethoxy-2-ethylanthracene
Overview
Description
9,10-Diethoxy-2-ethylanthracene: is an organic compound with the molecular formula C20H22O2 . It is a derivative of anthracene, where the 9 and 10 positions are substituted with ethoxy groups, and the 2 position is substituted with an ethyl group. This compound is known for its applications in various scientific fields, particularly in photochemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Diethoxy-2-ethylanthracene typically involves the alkylation of anthracene derivatives. One common method is the reaction of 9,10-dihydroxyanthracene with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9,10-Diethoxy-2-ethylanthracene can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
Chemistry: 9,10-Diethoxy-2-ethylanthracene is used as a photosensitizer in various photochemical reactions. It is also employed in the synthesis of complex organic molecules and as a building block for advanced materials .
Biology and Medicine: While specific biological applications are limited, derivatives of anthracene, including this compound, are studied for their potential in photodynamic therapy and as fluorescent probes .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and organic semiconductors. Its role as a sensitizing agent in photopolymerization processes is particularly noteworthy .
Mechanism of Action
The mechanism of action of 9,10-Diethoxy-2-ethylanthracene primarily involves its ability to absorb light and transfer energy. This property makes it an effective photosensitizer. Upon absorbing light, the compound transitions to an excited state, which can then transfer energy to other molecules, initiating various photochemical reactions. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy .
Comparison with Similar Compounds
- 9,10-Diethoxyanthracene
- 2-Ethyl-9,10-dimethoxyanthracene
- 9,10-Dimethoxyanthracene
Comparison: Compared to 9,10-Diethoxyanthracene, 9,10-Diethoxy-2-ethylanthracene has an additional ethyl group at the 2 position, which can influence its reactivity and solubility. The presence of the ethyl group can also affect the compound’s photophysical properties, making it more suitable for specific applications in photochemistry and material science.
Properties
IUPAC Name |
9,10-diethoxy-2-ethylanthracene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-4-14-11-12-17-18(13-14)20(22-6-3)16-10-8-7-9-15(16)19(17)21-5-2/h7-13H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWFDADDJOUNDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573120 | |
Record name | 9,10-Diethoxy-2-ethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205515-07-7 | |
Record name | 9,10-Diethoxy-2-ethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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